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Compound of Interest

Compound Name: 6-Benzyloxyindole

Cat. No.: B015660

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the *H Nuclear Magnetic
Resonance (*H NMR) spectrum of 6-benzyloxyindole. This key heterocyclic compound is a
valuable intermediate in the synthesis of various biologically active molecules. A thorough
understanding of its spectral features is paramount for structural confirmation, purity
assessment, and as a reference for the characterization of more complex derivatives.

Predicted *H NMR Spectral Data of 6-
Benzyloxyindole

The following table summarizes the predicted chemical shifts (), multiplicities, and coupling
constants (J) for the protons of 6-benzyloxyindole. These values are based on the analysis of
closely related structures and established principles of NMR spectroscopy for indole
derivatives.
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. . Coupling
Proton Chemical Shift L .
. Multiplicity Constant (J, Integration
Assignment (6, ppm)
Hz)

H-1 (NH) ~8.0 brs - 1H

H-3 ~6.4 dd J=3.1,0.8 Hz 1H

H-2 ~7.1 t J=28Hz 1H

H-4 ~7.5 d J=85Hz 1H

H-5 ~6.8 dd J=8.5,22Hz 1H

H-7 ~7.1 d J=22Hz 1H
-OCHz2- ~5.1 S - 2H
Phenyl H (ortho) ~7.4 m - 2H
Phenyl H (meta) ~7.3 m - 2H
Phenyl H (para) ~7.3 m - 1H

Structural and Spectral Correlation

The structure of 6-benzyloxyindole with the proton numbering convention is presented below.
This diagram is essential for correlating the spectral data with the specific protons in the
molecule.

© 2025 BenchChem. All rights reserved. 2/4 Tech Support


https://www.benchchem.com/product/b015660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

1IH NMR Workflow

Sample Preparation
(Weighing, Dissolution)

'

Transfer to NMR Tube

'

NMR Spectrometer Setup
(Locking, Shimming, Tuning)

'

Data Acquisition
(Setting Parameters, Running Experiment)

'

Data Processing

(Fourier Transform, Phasing, Baseline Correction)

'

Spectral Analysis
(Peak Picking, Integration, J-coupling Measurement)

'

Structure Correlation and Interpretation

Click to download full resolution via product page

 To cite this document: BenchChem. [Interpreting the *H NMR Spectrum of 6-
Benzyloxyindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015660#interpreting-the-1h-nmr-spectrum-of-6-

benzyloxyindole]

© 2025 BenchChem. All rights reserved. 3/4

Tech Support


https://www.benchchem.com/product/b015660?utm_src=pdf-body-img
https://www.benchchem.com/product/b015660#interpreting-the-1h-nmr-spectrum-of-6-benzyloxyindole
https://www.benchchem.com/product/b015660#interpreting-the-1h-nmr-spectrum-of-6-benzyloxyindole
https://www.benchchem.com/product/b015660#interpreting-the-1h-nmr-spectrum-of-6-benzyloxyindole
https://www.benchchem.com/product/b015660#interpreting-the-1h-nmr-spectrum-of-6-benzyloxyindole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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